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Compound of Interest

6-amino-3,4-dihydroisoquinolin-

1(2H)-one

Cat. No.: B041609

Compound Name:

Dihydroisoquinolinone Derivatives Emerge as
Potent Antioomycete Agents

A recent study has unveiled a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives with
significant antioomycete activity, outperforming a commercial fungicide in in vitro tests. The
research highlights a promising new scaffold for the development of agents to combat
destructive oomycete pathogens, such as Pythium recalcitrans.

Researchers have synthesized and evaluated a library of 59 novel 3,4-dihydroisoquinolin-
1(2H)-one derivatives, demonstrating their potent and selective activity against the oomycete
Pythium recalcitrans. The findings, published in a 2023 study, reveal that these compounds
exhibit superior efficacy compared to the commercial fungicide hymexazol, positioning them as
strong candidates for further development in crop protection.

The study identified compound 123 as the most potent derivative, with an EC50 value of 14 uM
against P. recalcitrans, significantly lower than that of hymexazol (37.7 uM)[1][2]. Furthermore,
in vivo experiments showed that 123 provided a preventive efficacy of up to 96.5% at a dose of
5.0 mg per pot[1][2]. The antioomycete activity of these derivatives was found to be more
pronounced than their antifungal activity against six other tested phytopathogenic fungi[1][2].

Comparative Antioomycete Activity

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b041609?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC10068754/
https://pubmed.ncbi.nlm.nih.gov/37021099/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10068754/
https://pubmed.ncbi.nlm.nih.gov/37021099/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10068754/
https://pubmed.ncbi.nlm.nih.gov/37021099/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

The following table summarizes the in vitro antioomycete activity of selected 3,4-
dihydroisoquinolin-1(2H)-one derivatives against Pythium recalcitrans, in comparison to the
commercial fungicide hymexazol.

Compound Structure EC50 (pM)[1][2]
2-(4-(4-
Chlorophenoxy)phenyl)-1-oxo-

123 3-phenyl-1,2,3,4- 14

tetrahydroisoquinoline-4-

carboxylic acid

2-(4-Chlorophenyl)-1-oxo-3-
henyl-1,2,3,4-
125 preny -
tetrahydroisoquinoline-4-

carboxylic acid

1-Oxo0-3-phenyl-2-(4-
28 (trifluoromethoxy)phenyl)-1,2,3
,4-tetrahydroisoquinoline-4-

carboxylic acid

2-(4-Chloro-3-
(trifluoromethyl)phenyl)-1-oxo-

130 3-phenyl-1,2,3,4- -
tetrahydroisoquinoline-4-

carboxylic acid

1-Oxo-2-phenethyl-3-phenyl-
19 1,2,3,4-tetrahydroisoquinoline- -

4-carboxylic acid

Hymexazol Commercial Fungicide 37.7

EC50 values represent the concentration required to inhibit 50% of the mycelial growth of P.
recalcitrans.

Proposed Mechanism of Action
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Biochemical and ultrastructural analyses suggest that the primary mode of action for the lead
compound, 123, involves the disruption of the biological membrane systems of P. recalcitrans[1]
[2]. This disruption is believed to be a key factor in its potent antioomycete effects.

Experimental Protocols
Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one
Derivatives

The synthesis of the 3,4-dihydroisoquinolin-1(2H)-one derivatives was achieved through the
Castagnoli-Cushman reaction[1][2]. This reaction involves the condensation of a homophthalic
anhydride, an aldehyde, and a primary amine. The general synthetic route is depicted in the

workflow diagram below.
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Caption: Synthetic workflow for 3,4-dihydroisoquinolin-1(2H)-one derivatives.

In Vitro Antioomycete Activity Assay

The antioomycete activity of the synthesized compounds was evaluated against Pythium
recalcitrans using the mycelial growth rate method.

o Preparation of Media: Potato dextrose agar (PDA) was prepared and autoclaved.

« Incorporation of Compounds: The synthesized compounds, dissolved in a suitable solvent,
were added to the molten PDA at various concentrations.
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« Inoculation: A mycelial plug of P. recalcitrans was placed at the center of each PDA plate.

 Incubation: The plates were incubated at a controlled temperature until the mycelial growth in
the control plate reached the edge of the plate.

e Measurement and Calculation: The diameter of the mycelial colony was measured, and the
inhibition rate was calculated relative to the control. The EC50 values were then determined

from the dose-response curves.
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Caption: Experimental workflow for in vitro antioomycete activity assay.
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Structure-Activity Relationship (SAR)

The study also provided insights into the structure-activity relationship of these derivatives,
suggesting that the presence of a C4-carboxyl group is crucial for their antioomycete activity[1]
[2]. Further quantitative structure-activity relationship (3D-QSAR) studies, including CoMFA and
CoMSIA models, were established to guide the future design and optimization of more potent
3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents[1][2].

Conclusion

The discovery of these 3,4-dihydroisoquinolin-1(2H)-one derivatives represents a significant
advancement in the search for novel antioomycete agents. Their potent activity, coupled with a
distinct mode of action, makes them a valuable scaffold for the development of new fungicides
to combat oomycete-related plant diseases. Further research is warranted to explore the in vivo
efficacy and toxicological profile of these promising compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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